molecular formula C20H20O5 B12383980 Kadsurin A analogue-1

Kadsurin A analogue-1

Cat. No.: B12383980
M. Wt: 340.4 g/mol
InChI Key: HCKMSYACKQLOPY-BYYRLHKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadsurin A analogue-1: is a lignan compound that can be extracted from the plant Piper argyrophylum . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Kadsurin A analogue-1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of Kadsurin A analogue-1 involves its interaction with various molecular targets and pathways in the body. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(2R,3R,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m1/s1

InChI Key

HCKMSYACKQLOPY-BYYRLHKVSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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